Lipophilicity Advantage Over the Non-Fluorinated Phenyl Analog (Δ logP = +0.62)
The target compound's experimentally determined logP of 1.42 [1] exceeds the computed XLogP3-AA of the direct non-fluorinated analog, 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide (CAS 923163-56-8), which is 0.8 [2]. The +0.62 log unit difference, while derived from different measurement methods (experimental vs. computed) and therefore a cross-study comparison, is directionally consistent with the established Hansch π-value for para-fluorine substitution on an aromatic ring (π ≈ +0.14 to +0.30 for simple systems; the larger observed shift here reflects the specific urea-linked scaffold). This increased lipophilicity is expected to enhance passive transcellular permeability and may improve blood–brain barrier penetration potential, a critical parameter in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | logP = 1.42 (experimental, Chembase) |
| Comparator Or Baseline | 4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide (CAS 923163-56-8): XLogP3-AA = 0.8 (PubChem computed) |
| Quantified Difference | Δ logP ≈ +0.62 (target more lipophilic) |
| Conditions | Target: experimental logP from Chembase; Comparator: XLogP3-AA computed by PubChem 2.2 |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability, making the fluorinated compound the preferred choice for cell-based assays and programs where intracellular or CNS target engagement is required.
- [1] Chembase.cn. N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide. CAS 1016823-71-4. logP 1.42. View Source
- [2] PubChem. 4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide, CID 16227601. CAS 923163-56-8. XLogP3-AA 0.8. View Source
